Ethyl 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylate Hydrochloride

Description

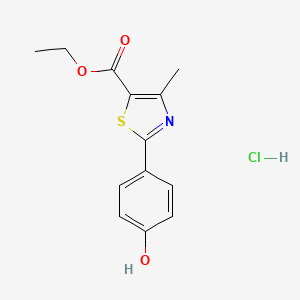

Chemical Structure: Ethyl 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylate Hydrochloride (CAS: 399017-10-8) is a thiazole derivative featuring a 4-hydroxyphenyl substituent at position 2, a methyl group at position 4, and an ethyl ester at position 5 of the thiazole ring. Its hydrochloride salt enhances solubility and stability for pharmaceutical applications .

Synthesis: The compound is synthesized via cyclization of 4-hydroxybenzothioamide with ethyl 2-chloroacetoacetate in a one-pot reaction, followed by purification . This intermediate is critical in the production of febuxostat, a xanthine oxidase inhibitor used to treat hyperuricemia and gout .

Applications: Primarily utilized as a precursor in drug synthesis, it undergoes further functionalization (e.g., formylation, cyanation) to yield advanced intermediates like ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, which is pivotal in febuxostat manufacturing .

Properties

IUPAC Name |

ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S.ClH/c1-3-17-13(16)11-8(2)14-12(18-11)9-4-6-10(15)7-5-9;/h4-7,15H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHJNGXGYJUCHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399017-10-8 | |

| Record name | Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.271.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Chemical Formula : C13H13NO3S·HCl

- CAS Number : 399017-10-8

- Molecular Weight : 285.77 g/mol

The presence of a thiazole ring combined with a hydroxyphenyl group enhances its reactivity and biological interactions, making it a valuable candidate for various therapeutic applications.

Antimicrobial Properties

Research indicates that Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth through mechanisms such as:

- Inhibition of Cell Wall Synthesis : The compound interferes with bacterial enzymes responsible for cell wall formation, leading to cell lysis and death.

- Antifungal Activity : Its efficacy against fungal pathogens has also been documented, suggesting a broad-spectrum antimicrobial profile .

Anticancer Effects

The compound has shown promise in anticancer research, particularly in the following areas:

- Cytotoxicity : Studies reveal that it exhibits cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity. For instance, compounds similar to Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate have demonstrated IC50 values below those of standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The anticancer activity is believed to involve apoptosis induction through the activation of intrinsic pathways and inhibition of anti-apoptotic proteins such as Bcl-2 . Molecular dynamics simulations have highlighted hydrophobic interactions as key to its binding efficacy with target proteins.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A notable study assessed the anticancer properties of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in vitro using different cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The study concluded that further exploration into its mechanism could lead to the development of novel anticancer therapies .

The mechanisms through which Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate exerts its biological effects are multifaceted:

- Hydrophobic Interactions : Binding studies suggest that the compound interacts primarily through hydrophobic contacts with target proteins, facilitating effective inhibition.

- Enzyme Inhibition : Its ability to inhibit specific enzymes involved in critical cellular processes underlies its antimicrobial and anticancer activities.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects .

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate hydrochloride is primarily investigated for its potential as a therapeutic agent. Its unique chemical structure allows it to interact effectively with biological targets, making it a candidate for the treatment of various diseases, including hyperuricemia and chronic gout. The compound is a key intermediate in the synthesis of Febuxostat, a xanthine oxidase inhibitor used to lower serum urate levels in patients with gout .

Case Studies:

- Febuxostat Efficacy: Clinical trials have demonstrated that doses of 40-120 mg/day of Febuxostat significantly reduce serum urate levels in patients, showcasing the importance of this compound in managing gout symptoms .

Antioxidant Research

The compound exhibits notable antioxidant properties, making it a subject of interest in studies aimed at reducing oxidative stress in cells. This is particularly relevant in aging and chronic disease research where oxidative damage plays a critical role.

Research Findings:

- Studies indicate that compounds with similar thiazole structures can effectively scavenge free radicals, contributing to cellular protection against oxidative stress .

Material Science

In material science, this compound is explored for its potential applications in developing new materials that require specific chemical stability or reactivity. This includes enhancing the performance of coatings and polymers.

Applications:

- The compound's stability under various environmental conditions makes it suitable for use in durable materials .

Agricultural Chemistry

The compound is being investigated for its potential use in agrochemicals. It may serve as a plant growth regulator or as a component in pest control formulations, which can enhance crop yield and sustainability.

Potential Benefits:

- Research suggests that compounds with similar structures can promote plant growth and improve resistance to pests and diseases .

Biochemical Assays

Researchers utilize this compound in various biochemical assays to study enzyme activity or receptor binding. This helps provide insights into metabolic pathways and drug interactions.

Significance:

- The ability to modulate enzyme activity makes this compound valuable for understanding drug mechanisms and metabolic processes .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Therapeutic agent for gout treatment (Febuxostat synthesis) | Effective in lowering serum urate levels |

| Antioxidant Research | Reduces oxidative stress; relevant for aging and chronic diseases | Protects cells from oxidative damage |

| Material Science | Development of stable materials for coatings and polymers | Enhances durability under environmental conditions |

| Agricultural Chemistry | Potential plant growth regulator and pest control component | Increases crop yield and sustainability |

| Biochemical Assays | Studies enzyme activity and receptor binding | Insights into metabolic pathways |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural differences and applications of Ethyl 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylate Hydrochloride (Compound A) and related analogs:

Key Differences

Functional Groups and Reactivity: Compound A’s 4-hydroxyphenyl group enables etherification (e.g., with isobutyl bromide in febuxostat synthesis) . Compound B’s formyl group allows for nucleophilic additions, making it a ratiometric fluorescent probe . Compound C and D feature cyano groups, enhancing electrophilicity for further hydrolysis or condensation reactions .

Biological Activity :

- Compound A and its derivatives (e.g., C , D ) lack direct pharmacological activity but are essential for synthesizing bioactive molecules like febuxostat .

- Compound B exhibits fluorescence properties due to the ESIPT (excited-state intramolecular proton transfer) mechanism, enabling biothiol detection in live cells .

Physicochemical Properties: The hydrochloride salt in Compound A improves aqueous solubility compared to non-ionic analogs .

Synthetic Utility :

- Compound A serves as a versatile intermediate; its hydroxyl group is a site for further modifications (e.g., formylation to Compound B ) .

- Compound E , lacking aryl substituents, is a simpler thiazole scaffold used in broader medicinal chemistry contexts .

Research Findings

- Antimicrobial Activity : Thiazole derivatives structurally similar to Compound A (e.g., coumarin-linked analogs) demonstrate moderate antimicrobial activity against E. coli and S. aureus .

- Industrial Scalability : The synthesis of Compound A avoids column chromatography, making it cost-effective for large-scale production .

- Fluorescence Applications : Compound B ’s rapid detection (<20 min) and live-cell imaging capabilities highlight its superiority over traditional probes like HBT .

Preparation Methods

Cyclization to Form the Thiazole Core

The synthesis begins with the reaction of 4-hydroxybenzaldehyde derivatives with thioacetamide and ethyl chloroacetoacetate or related esters to form the thiazole ring. This cyclization yields Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate as the core intermediate.

- Reaction conditions: Typically conducted under reflux in suitable solvents such as ethanol or formic acid.

- Yield and purity: High yields (~70-90%) with purity above 95% after initial isolation.

Functional Group Modifications

Following cyclization, the phenolic hydroxyl group may be selectively alkylated or protected depending on the target derivative. For the hydrochloride salt preparation, the free hydroxy group is retained.

- Alkylation is performed using alkyl halides (e.g., isobutyl bromide) in the presence of bases like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF).

- Hydroxylamine hydrochloride and sodium formate in refluxing formic acid are used for conversion of aldehyde groups to nitriles when applicable.

Formation of Hydrochloride Salt

The free base Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is converted into its hydrochloride salt to enhance stability and facilitate purification.

- Procedure: The compound is suspended in acetone, heated to 50°C to form a clear solution, then cooled to 30-35°C.

- Concentrated hydrochloric acid is added slowly over 30 minutes while maintaining the temperature at 0-5°C.

- The precipitated hydrochloride salt is filtered and dried at 60-70°C.

Detailed Process Example from Patent Literature

| Step | Description | Conditions | Yield (%) | Purity (HPLC %) | Melting Point (°C) |

|---|---|---|---|---|---|

| 1 | Cyclization of 4-hydroxybenzaldehyde derivative with thioacetamide and ethyl chloroacetoacetate | Reflux in ethanol/formic acid | ~90 | 98.4 | 204-210 |

| 2 | Alkylation with isobutyl bromide and potassium carbonate in DMF | 80-85°C for 5 hours | 73.2 | 98.0 | 108-109 |

| 3 | Cyanation via cuprous cyanide and cuprous iodide at 130-135°C for 16 hours | 130-135°C, 16 hrs | 98.5 | 99.0+ | 170-173 (hydrochloride salt) |

| 4 | Formation of hydrochloride salt in acetone with HCl addition | 50°C heating, cooling to 0-5°C | 61.5 | 99.5 | 170-173 |

Data adapted and consolidated from patent WO2012032528A2 and related sources

Research Findings and Industrial Considerations

- Purity and Yield: The processes yield high-purity products (>98% by HPLC) suitable for pharmaceutical synthesis. The hydrochloride salt form improves stability and handling.

- Solvent and Reagent Choices: Use of DMF as solvent and potassium carbonate as base are common for alkylation steps. Cuprous cyanide/iodide catalyze cyanation effectively.

- Temperature Control: Precise temperature control during cyanation and salt formation is critical to maximize yield and purity.

- Scalability: The described methods have been optimized for industrial scale, with reaction times and conditions adjusted to balance throughput and product quality.

Comparative Analysis of Preparation Methods

| Aspect | Method A (WO2012032528A2) | Method B (WO2012131590A1) |

|---|---|---|

| Starting Material | 3-bromo-4-hydroxybenzaldehyde | 4-hydroxyphenyl derivatives |

| Key Reagents | Cuprous cyanide/iodide, isobutyl bromide | Potassium carbonate, isobutyl bromide |

| Solvent | DMF, acetone, ethyl acetate | DMF, methanol, water |

| Reaction Temperature | 130-135°C for cyanation | 90°C for alkylation, reflux for hydrolysis |

| Purification | Recrystallization from n-butanol | Precipitation by water addition and pH adjustment |

| Yield | Up to 98.5% (cyanation step) | Moderate to high, depending on step |

| Product Form | Hydrochloride salt | Free acid or ester, convertible to salt |

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylate Hydrochloride?

The compound is synthesized via a multi-step process:

- Step 1 : Reacting precursors with sodium hydroxide and hydrogen sulfide in ethanol at 80°C to form the thiazole ring .

- Step 2 : Acidification with hydrochloric acid in ethanol to isolate the intermediate .

- Step 3 : Refluxing at 70°C for 2–3 hours to finalize the product, yielding 84.2% .

Optimization Tips : Adjusting reaction time, temperature, and stoichiometry of reagents (e.g., hydrogen sulfide concentration) can improve yield. Purity is confirmed via HPLC or TLC .

Q. How is the compound structurally characterized in academic research?

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for small molecules. The thiazole ring and substituents (4-hydroxyphenyl, methyl, and ethyl carboxylate groups) are validated using crystallographic data .

- Spectroscopy : NMR (¹H/¹³C) confirms proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm) and functional groups. IR identifies hydroxyl (3200–3500 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) stretches .

Q. What methods ensure purity and stability during storage?

- Purity Analysis : Use reversed-phase HPLC with UV detection (λ = 254 nm) and TLC (silica gel, ethyl acetate/hexane mobile phase) .

- Stability : Store at –20°C in anhydrous conditions to prevent hydrolysis of the ester group. Monitor degradation via periodic HPLC .

Q. What are the solubility properties for in vitro assays?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in buffer to avoid precipitation .

Advanced Research Questions

Q. How can mechanistic insights into the synthesis be explored?

Q. What strategies are used to study biological activity (e.g., enzyme inhibition)?

- Assay Design : Screen against target enzymes (e.g., nitric oxide synthase) using fluorogenic substrates. For example, measure NADPH depletion kinetics at 340 nm .

- Dose-Response Analysis : Use logarithmic concentration ranges (1 nM–100 µM) to determine IC₅₀ values. Validate with positive controls (e.g., L-NAME for NOS inhibition) .

Q. How are derivatives synthesized for structure-activity relationship (SAR) studies?

- Modifications : Replace the 4-hydroxyphenyl group with halogenated or methoxy-substituted aryl rings via Suzuki coupling .

- Ester Hydrolysis : Convert the ethyl carboxylate to a carboxylic acid using NaOH, then couple with amines to form amide derivatives .

Q. How should researchers address contradictions in spectral or crystallographic data?

- Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC). For crystallography, refine structures using multiple software (e.g., Olex2 and SHELXL) to resolve ambiguities .

- Peer Review : Collaborate with crystallography centers to validate unit cell parameters and space group assignments .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

- Crystallization Issues : Poor diffraction due to flexibility or solvent inclusion. Use vapor diffusion with ethanol/water mixtures to grow single crystals .

- Twinned Data : Apply SHELXL’s TWIN command to refine structures against twinned datasets .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.